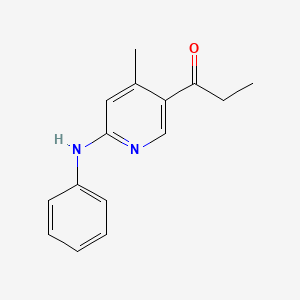
1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a phenylamino group and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic aromatic substitution reactions, where aniline reacts with a suitable pyridine derivative.
Attachment of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylamino group can form hydrogen bonds and π-π interactions with target proteins, while the pyridine ring can participate in coordination with metal ions.
類似化合物との比較
Similar Compounds
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.
3-[3-(3-methyl-6-{[(1S)-1-phenylethyl]amino}-1H-pyrazolo[4,3-c]pyridin-1-yl]propan-1-one: Contains a pyrazole ring fused to a pyridine ring.
Uniqueness
1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both a phenylamino group and a propanone moiety provides a versatile scaffold for further functionalization and optimization in various applications.
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
1-(6-anilino-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H16N2O/c1-3-14(18)13-10-16-15(9-11(13)2)17-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,16,17) |
InChIキー |
WHTQRQCNULVGSY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C=C1C)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


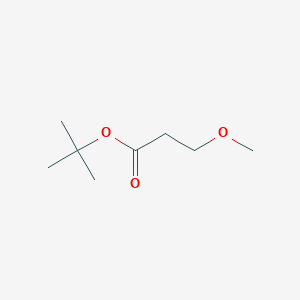
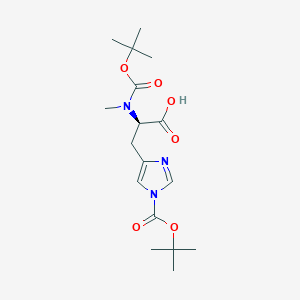
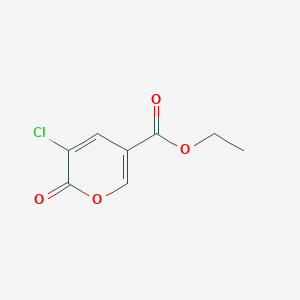
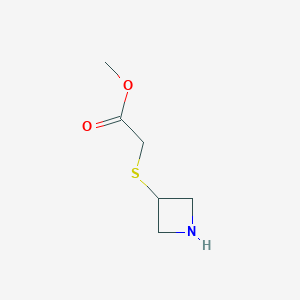
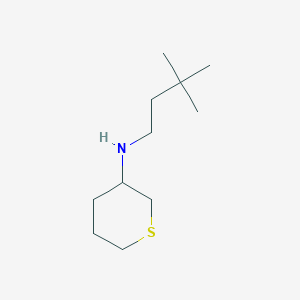
![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)

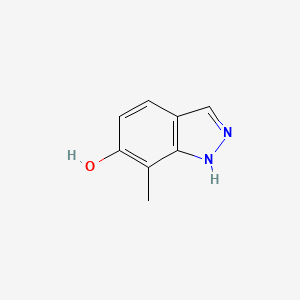
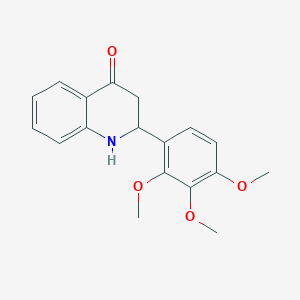
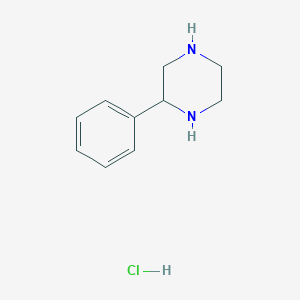

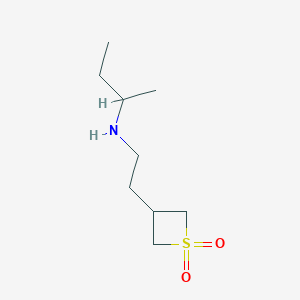

![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
